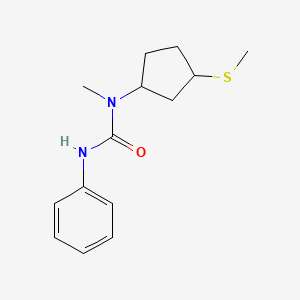
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PNU-74654 and is a potent inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5).
Mechanism of Action
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea inhibits the activity of CDK5 by binding to its active site. This prevents the phosphorylation of its downstream targets, leading to the inhibition of neuronal growth and differentiation.
Biochemical and Physiological Effects:
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and differentiation of neuronal cells, which is consistent with its mechanism of action. Additionally, it has been found to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea in lab experiments is its high potency as a CDK5 inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, a limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of 1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy and safety in these settings. Additionally, the anti-cancer properties of this compound warrant further investigation, particularly in the development of novel cancer therapies. Finally, the potential toxicity of this compound should be further studied to determine its safety in various experimental settings.
Synthesis Methods
The synthesis of 1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea involves the reaction of 3-methylthiophene with cyclopentanone in the presence of sodium hydride. The resulting product is then reacted with phenyl isocyanate to yield the final compound.
Scientific Research Applications
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of CDK5, which is a critical regulator of neuronal development and function. CDK5 dysregulation has been implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Therefore, 1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea has been studied as a potential therapeutic agent for these disorders.
properties
IUPAC Name |
1-methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-16(12-8-9-13(10-12)18-2)14(17)15-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBRWXDQWCCDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(C1)SC)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582837.png)
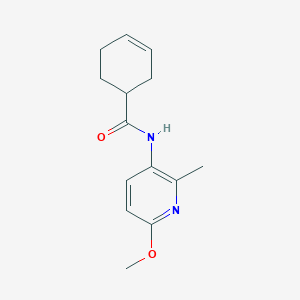
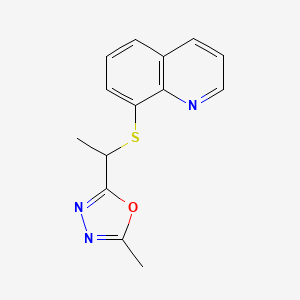
![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)
![1-Cycloheptyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582864.png)
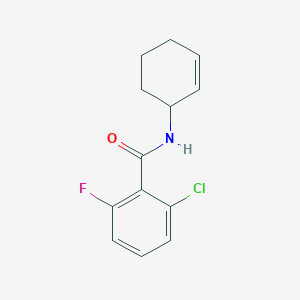
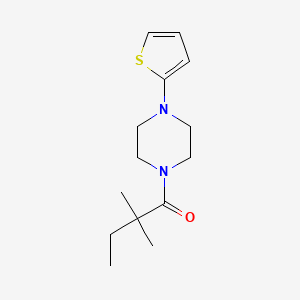

![(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)

![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)
![N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7582935.png)
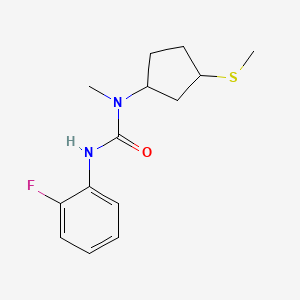
![1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine](/img/structure/B7582949.png)